1H-indazole-5-carboxylic Acid
Overview
Description
1H-Indazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O2. It is a derivative of indazole, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted hydrazines with carboxylic acids or their derivatives. For instance, the reaction of 2-nitrobenzaldehyde with hydrazine hydrate followed by cyclization and oxidation can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the cyclization process. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as hydrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or catalysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
1H-Indazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1H-indazole-5-carboxylic acid varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or modulating receptor activity. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The molecular targets and pathways involved include protein kinases, G-protein coupled receptors, and other cellular proteins .
Comparison with Similar Compounds
1H-Indazole-5-carboxylic acid can be compared with other indazole derivatives, such as:
- 1H-Indazole-3-carboxylic acid
- 2H-Indazole-4-carboxylic acid
- 1H-Indazole-6-carboxylic acid
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other indazole derivatives, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Properties
IUPAC Name |
1H-indazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVGBUDLHOOROM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971556 | |
Record name | 2H-Indazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70971556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561700-61-6, 61700-61-6 | |
Record name | 2H-Indazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70971556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 1H-indazole-5-carboxylic acid?
A1: this compound features an indazole ring system with a carboxylic acid substituent at the 5-position. Its molecular formula is C8H6N2O2, and its molecular weight is 162.15 g/mol []. While specific spectroscopic data is not provided in the abstracts, the presence of characteristic peaks in NMR and IR spectra would confirm the presence of the indazole ring, carboxylic acid group, and other structural elements.
Q2: How does the structure of this compound relate to its anti-inflammatory activity?
A2: Research indicates that the position of the aryl substituent on the indazole ring significantly impacts the anti-inflammatory activity of this compound derivatives []. Specifically, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrate significantly higher anti-inflammatory activity compared to their 2-aryl isomers []. This suggests that the interaction of the 1-aryl group with a potential biological target is crucial for its pharmacological effect. Further research exploring the structure-activity relationship is needed to elucidate the precise mechanism of action.
Q3: Beyond its anti-inflammatory potential, what other applications have been explored for this compound?
A3: this compound has shown promise as a building block for metal-organic frameworks (MOFs) [, ]. Researchers have synthesized novel Zn-based MOFs utilizing this compound and bipyridine-like linkers []. Additionally, a copper(II)-indazole-carboxylate porous coordination polymer has been created, demonstrating selective and hysteretic sorption of carbon dioxide []. These findings highlight the versatility of this compound in materials science and its potential in gas separation and storage applications.
Q4: What is known about the binding mode of this compound derivatives to biological targets?
A4: Studies have investigated the interaction of this compound derivatives with specific proteins. Research has revealed the crystal structure of Mycobacterium abscessus Phosphopantetheine adenylyltransferase in complex with a 3-Bromo-1H-indazole-5-carboxylic acid derivative []. Furthermore, structural insights into the binding of this compound derivatives to human Heat Shock Protein 90 (Hsp90) have been gained through complex structures with various inhibitors []. These findings offer valuable information about the binding mode and interactions of this compound derivatives with potential therapeutic targets.
Q5: Are there any computational studies investigating the properties or activities of this compound?
A5: While the provided abstracts do not detail specific computational studies, the enthalpy of formation for this compound and related compounds has been investigated using both experimental and theoretical approaches []. This type of study can contribute to understanding the stability and reactivity of the molecule. Further computational studies, such as molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling, could provide valuable insights into the binding affinities, pharmacophore features, and potential optimization strategies for novel this compound derivatives.
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